molecular formula C11H6F3NO5 B1667501 Bragsin2 CAS No. 342795-08-8

Bragsin2

Katalognummer: B1667501
CAS-Nummer: 342795-08-8
Molekulargewicht: 289.16 g/mol
InChI-Schlüssel: WJUILHMXVGFAIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Es hemmt die Aktivierung von Arf-GTPase, einer kleinen GTPase, die an verschiedenen zellulären Prozessen beteiligt ist, darunter Signaltransduktion, Zellmotilität und Membrantransport .

Vorbereitungsmethoden

Die Synthese von Bragsin2 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernbenzopyranstruktur. Der Syntheseweg beinhaltet typischerweise Nitrierungs-, Methoxylierungs- und Trifluormethylierungsreaktionen. Die Reaktionsbedingungen umfassen oft die Verwendung starker Säuren und Basen sowie spezifischer Katalysatoren, um die gewünschten Transformationen zu ermöglichen .

Dies kann die Optimierung der Reaktionsbedingungen, die Verwendung von Durchflussreaktoren und die Anwendung fortschrittlicher Reinigungstechniken umfassen .

Chemische Reaktionsanalyse

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind starke Oxidationsmittel, Reduktionsmittel und Nucleophile. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an die Pleckstrin-Homologie-Domäne von BRAG2 und die Lipiddoppelschicht bindet. Diese Bindung verhindert, dass BRAG2 lipophile Arf-GTPase aktiviert, wodurch die Funktion des trans-Golgi-Netzwerks gestört und verschiedene zelluläre Prozesse beeinflusst werden . Zu den beteiligten molekularen Zielen und Signalwegen gehören der Arf-GTPase-Signalweg und die Regulation von membranassoziierten Signal-Komplexen .

Vorbereitungsmethoden

The synthesis of Bragsin2 involves several steps, starting with the preparation of the core benzopyran structure. The synthetic route typically includes nitration, methoxylation, and trifluoromethylation reactions. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations .

This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques .

Analyse Chemischer Reaktionen

Bragsin2 undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Cancer Research

Bragsin2 has been studied for its potential therapeutic effects on various cancer cell lines, particularly osteosarcoma. Research indicates that this compound exhibits low toxicity towards these cells, making it a candidate for further investigation in cancer therapies.

  • Case Study: Osteosarcoma Cell Lines
    • Objective : To evaluate the cytotoxic effects of this compound on osteosarcoma cell lines.
    • Findings : The study found that this compound demonstrated little to no toxicity across multiple osteosarcoma cell lines, indicating its potential as a safe therapeutic agent .

Membrane Trafficking Regulation

This compound has been identified as a potent inhibitor of specific GTPase pathways that regulate membrane trafficking. This regulation is crucial in understanding cancer progression and metastasis.

  • Case Study: Breast Cancer Progression
    • Objective : To explore the role of this compound in modulating membrane trafficking in breast cancer cells.
    • Findings : The compound was shown to affect the trafficking of proteins involved in cell adhesion and invasion, suggesting that targeting these pathways could provide new therapeutic strategies for breast cancer treatment .

Cytotoxicity Results of this compound on Osteosarcoma Cell Lines

Cell LineEC50 (µM)Toxicity Level
U2OS>25Low
SMS-CTR>25Low
RD>25Low

Effects of this compound on Membrane Trafficking Proteins

Protein TargetEffect ObservedImplication
RAB2AInhibition of traffickingPotential for reduced invasiveness
E-cadherinAltered localizationImpacts cell junction stability

Vergleich Mit ähnlichen Verbindungen

Bragsin2 ist einzigartig in seiner Fähigkeit, die BRAG2-vermittelte Arf-GTPase-Aktivierung selektiv und nicht-kompetitiv zu hemmen. Zu ähnlichen Verbindungen gehören andere Inhibitoren von Arf-GTPase und Nukleotid-Austauschfaktoren, wie SecinH3 und Brefeldin A. Der nicht-kompetitive Wirkmechanismus von this compound und seine spezifische Bindung an die Pleckstrin-Homologie-Domäne von BRAG2 unterscheidet es von diesen anderen Verbindungen .

Referenzen

Biologische Aktivität

Bragsin2 is a small molecule inhibitor that specifically targets the BRAG2 protein, a guanine nucleotide exchange factor (GEF) involved in the activation of Arf GTPases. This compound demonstrates significant biological activity, particularly in disrupting Arf GTPase signaling pathways, which play critical roles in various cellular processes such as vesicle trafficking, cytoskeletal dynamics, and cell proliferation. The following sections provide a detailed examination of the biological activity of this compound, including its mechanism of action, research findings, and potential applications.

This compound operates by inhibiting the nucleotide exchange process catalyzed by BRAG2. It binds non-competitively to the interface between the PH domain of BRAG2 and the lipid bilayer, preventing BRAG2 from activating lipidated Arf GTPases. This inhibition is crucial for understanding its role in cellular signaling and potential therapeutic applications.

Binding Affinity and Inhibition

  • IC50 Value : The IC50 value for this compound as an inhibitor of BRAG2 is reported to be approximately 3 μM .
  • Inhibition Studies : In vitro studies have shown that this compound at a concentration of 50 μM inhibits Arf GTPase activation in HeLa cells and affects the growth of specific breast cancer cell lines (SUM149 and S68) without impacting SUM159 cells, which lack adhesion molecules .

Research Findings

This compound has been studied in various contexts to elucidate its biological effects:

  • Cell Viability : this compound exhibits minimal toxicity across different cell lines, suggesting its potential as a therapeutic agent without significant adverse effects on cell viability .
  • Effect on Cellular Processes :
    • This compound disrupts Arf GTPase signaling pathways critical for cell proliferation and differentiation.
    • Studies indicate that it can influence breast cancer stem cells, highlighting its relevance in cancer research .
  • Comparative Studies with Other Inhibitors :
    • Comparative analysis with other compounds such as NAV-2729 and SecinH3 has been conducted to evaluate their respective effects on GTPase signaling pathways.
    • In particular, this compound has shown unique selectivity for BRAG2 over other related proteins .

Data Tables

The following table summarizes key characteristics and comparative data regarding this compound and related compounds:

Compound NameTarget ProteinMechanism of ActionIC50 ValueUnique Features
This compound BRAG2Inhibits nucleotide exchange3 μMSelective inhibition; minimal toxicity
Bragsin BRAG1Inhibits nucleotide exchangeNot specifiedSimilar structure but targets a different isoform
NAV-2729 BRAG2Inhibits nucleotide exchangeNot specifiedMore potent than this compound in certain assays
SecinH3 ARF1Disrupts ARF signalingNot specifiedDifferent target but involved in similar pathways

Case Study 1: Breast Cancer Research

A study investigated the effects of this compound on breast cancer cell lines, revealing that it selectively inhibited growth in SUM149 and S68 cells while having no effect on SUM159 cells. This selectivity suggests that this compound may serve as a targeted therapeutic agent for specific breast cancer subtypes characterized by altered adhesion molecule expression .

Case Study 2: Cellular Mechanisms

Research utilizing artificial membranes containing ARF GTPases demonstrated that this compound effectively inhibits BRAG2 activity on membranes enriched with PIP2, indicating its functional relevance in membrane-associated processes . This finding underscores the importance of membrane interactions in modulating GEF activity.

Eigenschaften

IUPAC Name

6-methoxy-5-nitro-2-(trifluoromethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO5/c1-19-7-3-2-6-9(10(7)15(17)18)5(16)4-8(20-6)11(12,13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUILHMXVGFAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)OC(=CC2=O)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bragsin2
Reactant of Route 2
Reactant of Route 2
Bragsin2
Reactant of Route 3
Bragsin2
Reactant of Route 4
Reactant of Route 4
Bragsin2
Reactant of Route 5
Bragsin2
Reactant of Route 6
Reactant of Route 6
Bragsin2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.